

An In-depth Technical Guide to 3,5-Dimethyl-4-nitro-1H-pyrazole

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Compound of Interest

Compound Name: 3,5-Dimethyl-4-nitro-1H-pyrazole

Cat. No.: B082218

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CAS Number: 14531-55-6

This technical guide provides a comprehensive overview of **3,5-Dimethyl-4-nitro-1H-pyrazole**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, spectroscopic characterization, potential applications, and safety information.

Core Physicochemical Properties

3,5-Dimethyl-4-nitro-1H-pyrazole is a pale white crystalline powder. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₅ H ₇ N ₃ O ₂	[1]
Molecular Weight	141.13 g/mol	[1]
Melting Point	123-124 °C	[2]
Boiling Point	325 °C (lit.)	[2]
Density	1.339 ± 0.06 g/cm ³	[2]
Flash Point	138 °C	[2]
Appearance	Pale white crystal powder	[2]

Synthesis and Reactivity

The primary synthetic route to **3,5-Dimethyl-4-nitro-1H-pyrazole** involves the nitration of its precursor, 3,5-dimethyl-1H-pyrazole.^[3] The presence of the two methyl groups at positions 3 and 5 directs the electrophilic substitution of the nitro group to the C4 position of the pyrazole ring.^[3]

A key reaction of **3,5-Dimethyl-4-nitro-1H-pyrazole** is the reduction of the nitro group to an amino group, yielding 3,5-dimethyl-4-amino-1H-pyrazole.^[3] This transformation is significant as the resulting aminopyrazole is a versatile intermediate for synthesizing a variety of heterocyclic compounds with potential medicinal applications.^[3]

Experimental Protocols

Synthesis of 3,5-Dimethyl-1H-pyrazole (Precursor)

A widely used method for the synthesis of the precursor, 3,5-dimethyl-1H-pyrazole, is the condensation of acetylacetone with hydrazine hydrate.^{[4][5]}

- Materials: Acetylacetone, Hydrazine hydrate, Ethanol.
- Procedure:
 - In a 250 ml flask, add 6 ml of hydrazine hydrate to 50 ml of ethanol with continuous stirring.^[4]
 - Cool the mixture in an ice bath for 10 minutes.^[4]
 - Slowly add 10 ml of acetylacetone dropwise to the solution while maintaining a low temperature and constant stirring. This addition should take approximately 20 minutes.^[4]
 - Allow the reaction mixture to reach room temperature and then reflux for one hour in an oil bath at around 110°C.^[4]
 - Remove the solvent using a rotary evaporator.^[4]
 - Dissolve the resulting solid in a small amount of warm n-hexane and then cool in a refrigerator to induce crystallization.^[4]

- Collect the crystalline product by filtration and wash with cold n-hexane.[4]

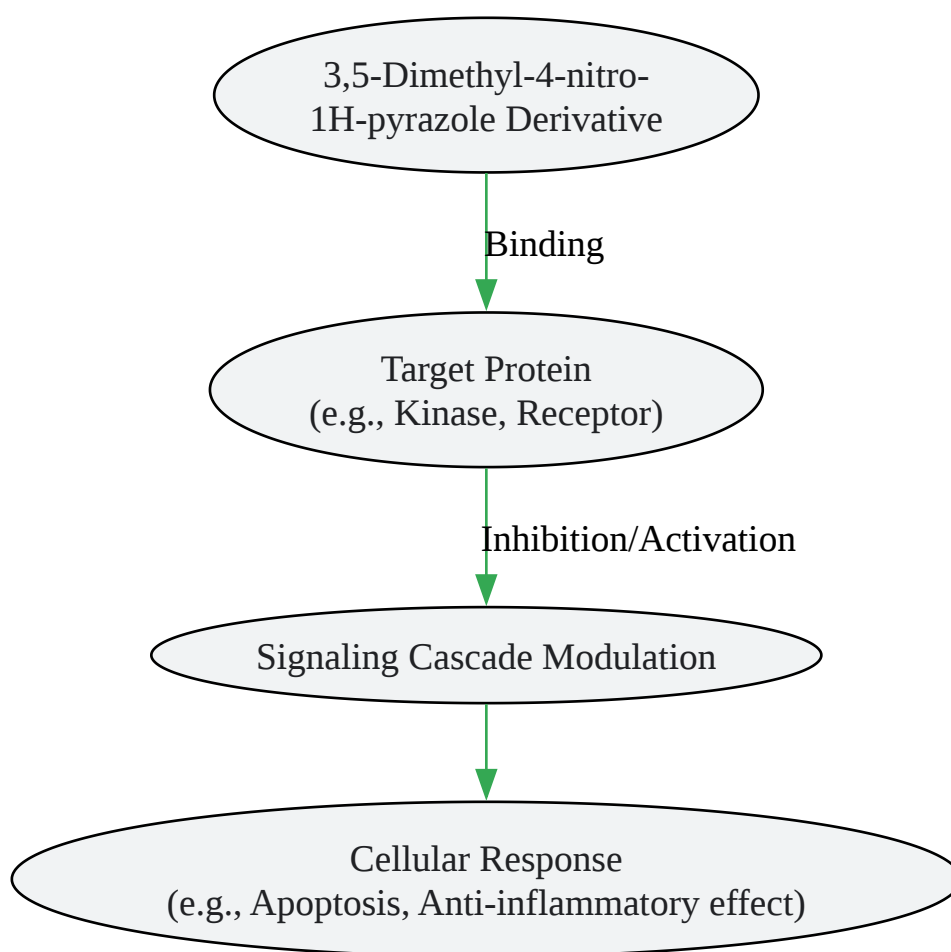
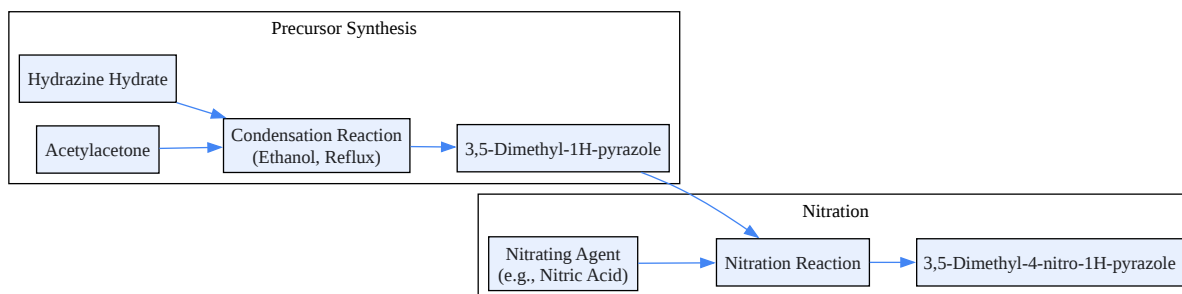
Nitration of 3,5-Dimethyl-1H-pyrazole

The nitration of 3,5-dimethyl-1H-pyrazole to yield **3,5-Dimethyl-4-nitro-1H-pyrazole** is a standard electrophilic aromatic substitution.[3]

- General Procedure:
 - 3,5-Dimethylpyrazole is treated with a nitrating agent, such as nitric acid, often in the presence of a catalyst.[3] The reaction can typically proceed at room temperature.[3]

An alternative synthesis route involves the reaction of 3,5-dimethyl-4-iodopyrazole with concentrated nitric acid in the presence of a Faujasite catalyst in tetrahydrofuran (THF) at room temperature.[4]

- Procedure from 3,5-dimethyl-4-iodopyrazole:
 - Dissolve 1 mmol of 3,5-dimethyl-4-iodopyrazole in 10 ml of THF.[4]
 - Add 250 mg of Faujasite catalyst to the solution.[4]
 - Slowly add 10 ml of concentrated nitric acid (density 1.52 g/cm³).[4]
 - Stir the mixture at room temperature until the reaction is complete.[4]
 - Filter the mixture to recover the catalyst.[4]
 - Extract the filtrate multiple times with dichloromethane.[4]
 - Combine the organic phases and remove the solvent under vacuum to obtain 3,5-dimethyl-4-nitropyrazole.[4]



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